3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate
Description
Properties
IUPAC Name |
[3-(4-chlorophenyl)-4-methyl-2-oxochromen-6-yl] 4-fluorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFO5S/c1-13-19-12-17(29-30(26,27)18-9-6-16(24)7-10-18)8-11-20(19)28-22(25)21(13)14-2-4-15(23)5-3-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYJRSXZJPAYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate is a synthetic compound belonging to the chromenone class, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClO4S |
| Molecular Weight | 396.8 g/mol |
| IUPAC Name | [3-(4-chlorophenyl)-4-methyl-2-oxochromen-6-yl] 4-fluorobenzenesulfonate |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's.
- Antioxidant Activity : It exhibits antioxidant properties, which may help in mitigating oxidative stress-related cellular damage.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.
In Vitro Studies
Recent research has focused on the in vitro biological activities of this compound. Notable findings include:
- AChE Inhibition : The compound demonstrated significant AChE inhibitory activity with an IC50 value indicating effective inhibition at low concentrations.
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| This compound | 5.31 ± 0.28 | 0.69 ± 0.041 |
These results suggest that the compound may be a promising candidate for further development in treating cognitive decline associated with Alzheimer's disease.
Antimicrobial Activity
In studies assessing antimicrobial properties, the compound exhibited varying degrees of effectiveness against bacterial strains, with minimal inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage, demonstrating significant protection against cell death.
- Cancer Cell Lines : Research on cancer cell lines indicated that the compound could inhibit cell proliferation and induce apoptosis in specific types of cancer cells, suggesting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a coumarin core, a 4-chlorophenyl group, and a 4-fluorobenzenesulfonate moiety. Below is a comparative analysis with key analogs (Table 1):
Table 1: Structural and Functional Comparison of Halogenated Compounds
*Calculated based on molecular formula.
Key Observations:
Core Structure Influence: The coumarin core in the target compound differs from prop-en-ones () and indoles ().
Halogenation Effects: The 4-chlorophenyl group is a common feature in cytotoxic and anti-inflammatory agents. For example, in prop-en-one analogs, the presence of 4-chlorophenyl correlates with moderate cytotoxicity (IC₅₀ = 100 μg/mL), whereas its absence or replacement (e.g., 3-bromophenyl) reduces activity . The 4-fluorobenzenesulfonate group may enhance solubility and metabolic resistance compared to non-sulfonated coumarins, similar to sulfonyl-containing benzo[b]thiophenes .
Biological Activity Trends :
- Indole derivatives with 4-chlorophenyl substituents () exhibit strong anti-inflammatory activity (>85% inhibition), suggesting that halogenation at the para position enhances target engagement.
- Prop-en-one analogs with 4-chlorophenyl groups show cytotoxicity (IC₅₀ = 100 μg/mL), but activity is highly dependent on additional substituents (e.g., 4-tolylphenyl vs. p-tolyl) .
Physicochemical and Crystallographic Considerations
- Hydrogen Bonding and Crystal Packing :
The sulfonate ester in the target compound may participate in hydrogen bonding (e.g., S=O···H interactions), influencing crystal packing and stability. This contrasts with prop-en-ones and indoles, where ketone or hydroxyl groups dominate intermolecular interactions . - Software for Structural Analysis : Tools like SHELXL () and WinGX () are critical for resolving anisotropic displacement parameters and validating crystal structures, particularly for halogenated compounds with complex substituents .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for synthesizing 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate?
Synthesis typically involves multi-step reactions, including:
- Coupling reactions : The sulfonate ester group is introduced via condensation of the coumarin precursor (e.g., 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-ol) with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Critical parameters : Temperature (often 0–25°C), solvent selection (anhydrous dichloromethane or tetrahydrofuran), and reaction time (6–24 hours) to minimize side products like hydrolysis or sulfonate displacement .
- Purification : Column chromatography or recrystallization is essential to achieve >95% purity, confirmed via HPLC .
Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?
- NMR spectroscopy : H and C NMR are critical for verifying substituent positions (e.g., 4-chlorophenyl at C3, sulfonate at C6). Key signals include the deshielded carbonyl (δ ~160 ppm in C) and sulfonate-linked aromatic protons (δ 7.5–8.5 ppm in H) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragmentation patterns (e.g., loss of SOF group at ~120 Da) .
- IR spectroscopy : Stretching frequencies for C=O (~1700 cm) and S=O (~1350 cm) bonds validate functional groups .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., disordered sulfonate groups) be addressed during structural analysis?
- Software tools : Use SHELXL for refining disordered moieties. The "PART" and "ISOR" commands help model anisotropic displacement parameters for sulfonate oxygens .
- Validation : Cross-check residual electron density maps (<0.5 eÅ) and R-factors (R1 < 5% for high-resolution data). WinGX can visualize and correct geometric outliers (e.g., bond-length mismatches) .
- Example : A similar coumarin sulfonate exhibited 10% disorder in the fluorobenzenesulfonate group, resolved by constraining bond distances and angles during refinement .
Q. What experimental approaches can elucidate the compound’s mechanism of action in pharmacological studies (e.g., anticancer activity)?
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptosis in cancer cell lines (e.g., MCF-7 or HeLa) .
- Cell cycle analysis : DNA content profiling via propidium iodide staining to identify arrest phases (e.g., G1/S arrest linked to cyclin-dependent kinase inhibition) .
- Molecular docking : Target proteins like topoisomerase II or Bcl-2 can be modeled using AutoDock Vina, focusing on sulfonate and coumarin interactions with active sites .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Dose-response standardization : Ensure consistent molar concentrations (e.g., 1–50 μM) and exposure times (24–72 hours) to compare IC values .
- Control experiments : Verify purity (>95%) and rule out solvent interference (e.g., DMSO cytotoxicity at >0.1% v/v).
- Replicate validation : Use orthogonal assays (e.g., MTT and clonogenic survival) to confirm activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
